N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide
Description
N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound featuring a cycloheptathiophene core fused with a benzothiazole moiety. The cycloheptathiophene ring is substituted with a methylcarbamoyl group at position 3, while the benzothiazole component carries a carboxamide group at position 5.
Propriétés
IUPAC Name |
N-[3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-20-18(24)16-12-5-3-2-4-6-14(12)26-19(16)22-17(23)11-7-8-13-15(9-11)25-10-21-13/h7-10H,2-6H2,1H3,(H,20,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDDUUWHISBLRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
Compounds with similar structures, such as thiazoles, have been found to have diverse biological activities. They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules.
Mode of Action
It’s worth noting that similar compounds have been found to inhibit quorum sensing in gram-negative bacteria. Quorum sensing is a bacterial cell-cell communication mechanism that responds to external factors such as nutrient availability and defense mechanisms. Inhibiting quorum sensing can prevent the formation of biofilm, reduce the production of toxins, and discourage bacteria from developing future resistance.
Biochemical Pathways
For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug).
Pharmacokinetics
It’s worth noting that similar compounds have been evaluated for their growth inhibitory activities at high concentrations up to 1000 μg ml −1 toward pseudomonas aeruginosa.
Result of Action
Similar compounds have shown promising quorum-sensing inhibitors with ic 50 of 1152 μg mL −1, 1822 μg mL −1 and 455 μg mL −1, respectively. In addition, they showed the moderate anti-biofilm formation of Pseudomonas aeruginosa.
Action Environment
It’s worth noting that bacteria use quorum sensing pathways to respond to external factors such as nutrient availability and defense mechanisms. Therefore, it can be inferred that environmental factors might influence the compound’s action.
Activité Biologique
N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure composed of a benzo[d]thiazole core and a tetrahydro-cycloheptathiophene moiety. Its structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. Compounds similar to this compound have demonstrated significant inhibitory effects on various cancer cell lines.
- Mechanism of Action : The compound is believed to inhibit key signaling pathways involved in tumor growth. For example, it may target receptor tyrosine kinases (RTKs), which play crucial roles in cancer cell proliferation and survival. In vitro studies have shown that related compounds exhibit IC50 values in the low micromolar range against targets like VEGFR-2 and BRAF(V600E) .
-
Case Studies :
- A study on benzothiazole derivatives indicated that compounds with similar structures can induce apoptosis in cancer cells. For instance, one derivative resulted in a significant increase in apoptotic cells from 0.89% in control to 37.83% after treatment .
- Another investigation reported that a related compound exhibited an IC50 value of 0.194 μM against BRAF, showcasing its potential as an effective anticancer agent .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored, particularly against Gram-positive and Gram-negative bacteria.
- Testing Methods : Antimicrobial activity was evaluated using broth microdilution methods according to CLSI guidelines. Compounds similar to this compound showed promising results against Staphylococcus aureus and Escherichia coli .
- Results : The antimicrobial assays revealed that certain derivatives had significant activity against bacterial strains, indicating their potential as therapeutic agents for infections .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | VEGFR-2 | 0.071 | RTK Inhibition |
| Compound B | BRAF(V600E) | 0.194 | Apoptosis Induction |
| Compound C | FGFR-1 | 0.19 | RTK Inhibition |
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Staphylococcus aureus | 12 µg/mL |
| Compound E | Escherichia coli | 15 µg/mL |
Applications De Recherche Scientifique
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzo[d]thiazole moiety and a tetrahydro-cyclohepta[b]thiophene unit. The synthesis typically involves multi-step organic reactions that can include cyclization and functional group modifications. For instance, derivatives of similar structures have been synthesized using microwave-assisted techniques to enhance yield and reduce reaction times .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds with similar structural frameworks. For example, derivatives containing thiazole and thiophene rings have demonstrated significant activity against various bacterial strains, including resistant forms such as methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.
Anticancer Activity
Compounds related to N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide have shown promise in anticancer applications. For instance, studies on structurally analogous compounds revealed potent activity against human breast adenocarcinoma cell lines (MCF7), suggesting that the compound may inhibit tumor growth through apoptosis induction or cell cycle arrest mechanisms .
Mechanistic Studies
Molecular docking studies have been employed to elucidate the interaction of this compound with various biological targets. These studies suggest that it may act as an inhibitor of key enzymes involved in inflammation and cancer progression, such as 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) enzymes . The binding affinity and specificity for these targets could be optimized through structural modifications.
Therapeutic Implications
Given its diverse biological activities, this compound has potential applications in:
- Antimicrobial Therapy : As a candidate for new antibiotics to combat resistant bacterial strains.
- Cancer Treatment : As a lead compound for developing novel anticancer agents targeting specific pathways in tumor cells.
- Anti-inflammatory Applications : As a possible treatment for chronic inflammatory diseases by inhibiting key inflammatory mediators.
Case Studies
Several case studies illustrate the effectiveness of similar compounds:
Comparaison Avec Des Composés Similaires
N-(5-Methylthiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide
- CAS No.: 925606-29-7
- Molecular Formula : C₁₄H₁₆N₂OS₂
- Key Differences: Replaces the benzothiazole-6-carboxamide group with a 5-methylthiazole-2-carboxamide.
N-Cyclohexyl-2-(2-hydroxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (Compound 14)
- Synthesis : Prepared via coupling of cyclohepta[b]thiophene-3-carboxylic acid with 2-hydroxybenzamide and cyclohexylamine, yielding 16% after flash chromatography .
- Activity : Demonstrated moderate anti-influenza activity (IC₅₀ = 8.2 μM) by disrupting viral polymerase subunit interactions, highlighting the importance of the hydroxybenzamido substituent .
2-(4-Chlorobenzamido)-N-(2-hydroxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (Compound 22)
- Synthesis: 64% yield via ethanol crystallization.
- Activity : Enhanced antiviral potency (IC₅₀ = 3.1 μM) compared to Compound 14, attributed to the electron-withdrawing chloro group improving target binding .
Substitution Pattern Variations
N,N-Dimethylcarbamoyl Derivatives
- Example : 2-Benzamido-N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (CAS 4298-91-3).
Pyridinyl Thiazole Carboxamides
- Example : Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate derivatives.
- Activity : These analogs exhibit kinase inhibitory activity, with IC₅₀ values ranging from 0.5–10 μM. The pyridinyl moiety enhances solubility, whereas the benzothiazole in the target compound may improve π-π interactions in hydrophobic binding pockets .
Bioactivity and Pharmacokinetic Comparisons
- Metabolic Stability : Methylcarbamoyl groups (as in the target compound) generally confer better metabolic stability than dimethylcarbamoyl or ester derivatives due to reduced susceptibility to esterase-mediated hydrolysis .
- Solubility : Benzothiazole-6-carboxamide derivatives may exhibit lower aqueous solubility compared to pyridinyl or hydroxyphenyl analogs, necessitating formulation optimizations .
Key Research Findings and Implications
Substituent Effects : Electron-withdrawing groups (e.g., 4-Cl in Compound 22) enhance antiviral potency by strengthening hydrogen bonding with viral polymerase subunits .
Core Modifications : Replacing the cycloheptathiophene core with smaller rings (e.g., cyclopenta[b]thiophene) reduces activity, emphasizing the importance of the seven-membered ring for conformational flexibility .
Synthetic Challenges : Low yields (e.g., 10–16% for some derivatives) highlight the need for optimized coupling conditions or alternative synthetic routes .
Q & A
Basic: What are the key synthetic routes for preparing N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide?
The synthesis typically involves multi-step reactions starting with functionalized cyclohepta[b]thiophene and benzo[d]thiazole precursors. Critical steps include:
- Amide bond formation : Coupling the cyclohepta[b]thiophene core with the benzo[d]thiazole moiety using carbodiimide-based reagents (e.g., DCC or EDC) under anhydrous conditions .
- Methylcarbamoyl introduction : Reacting intermediates with methyl isocyanate or via substitution reactions under controlled pH and temperature .
- Purification : Recrystallization from ethanol or methanol to achieve >95% purity, monitored by HPLC .
Advanced: How can researchers optimize reaction conditions to improve yield and purity during synthesis?
Optimization requires systematic variation of parameters:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures aid in precipitation .
- Catalyst screening : Test palladium or copper catalysts for coupling steps to reduce side reactions .
- Temperature control : Reflux conditions (70–90°C) for amidation, but lower temperatures (0–25°C) for acid-sensitive steps .
- In-line monitoring : Use FTIR or LC-MS to track reaction progress and identify byproducts early .
Basic: What characterization techniques are essential for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry. For example, the methylcarbamoyl group shows a singlet at δ ~2.8 ppm in ¹H NMR .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₁H₂₂N₃O₂S₂) with <2 ppm error .
- X-ray crystallography : Resolve ambiguous stereochemistry in the cyclohepta[b]thiophene ring .
Advanced: How can researchers address contradictory biological activity data across structural analogs?
- Structure-Activity Relationship (SAR) studies : Systematically modify functional groups (e.g., replacing methylcarbamoyl with cyano or sulfonamide) to isolate activity drivers .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases or GPCRs) and validate with SPR assays .
- Meta-analysis : Compare published IC₅₀ values for analogs (e.g., methyl 4-((3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)benzoate) to identify trends in substituent effects .
Advanced: What strategies are recommended for resolving spectral data inconsistencies (e.g., overlapping NMR signals)?
- 2D NMR techniques : Employ HSQC and HMBC to assign crowded regions, particularly in the cyclohepta[b]thiophene’s methylene protons .
- Isotopic labeling : Synthesize ¹³C-labeled analogs to trace carbon connectivity in complex regions .
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility in the tetrahydrocycloheptane ring .
Basic: What biological assays are suitable for preliminary evaluation of this compound?
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC₅₀ values compared to doxorubicin .
- Enzyme inhibition : Test against kinases (e.g., EGFR, BRAF) via fluorescence-based ADP-Glo™ assays .
- Solubility and stability : Assess pharmacokinetic properties using HPLC-UV under physiological pH (7.4) .
Advanced: How can researchers design analogs to enhance metabolic stability while retaining activity?
- Bioisosteric replacement : Substitute the benzo[d]thiazole with pyridothiazole to reduce CYP450-mediated oxidation .
- Prodrug strategies : Introduce ester or phosphate groups at the carboxamide to improve oral bioavailability .
- Metabolite identification : Use LC-HRMS/MS to map Phase I/II metabolites in hepatocyte models, then block vulnerable sites (e.g., N-methylation of the carbamoyl group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
